molecular formula C10H10O2S B11902688 (7-Methoxybenzo[b]thiophen-5-yl)methanol

(7-Methoxybenzo[b]thiophen-5-yl)methanol

Cat. No.: B11902688
M. Wt: 194.25 g/mol
InChI Key: ZFZGTWXDXHULHR-UHFFFAOYSA-N
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Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

(7-methoxy-1-benzothiophen-5-yl)methanol

InChI

InChI=1S/C10H10O2S/c1-12-9-5-7(6-11)4-8-2-3-13-10(8)9/h2-5,11H,6H2,1H3

InChI Key

ZFZGTWXDXHULHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)CO)C=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxybenzo[b]thiophen-5-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Synthetic Routes and Precursor Chemistry

(7-Methoxybenzo[b]thiophen-5-yl)methanol is synthesized via lithium anion addition to methoxy-substituted benzaldehydes. For example:

  • Step 1 : 2-Benzothiophenyl lithium anions (derived from functionalized benzo[b]thiophenes) react with ortho-iodobenzaldehydes to form intermediates like (2-iodo-3-methoxyphenyl)(5-methoxybenzo[b]thiophen-2-yl)methanol .

  • Step 2 : Subsequent oxidation with MnO₂ converts the methanol group to a ketone, enabling cyclization into tetracyclic scaffolds (e.g., benzo[b]indeno[1,2-d]thiophen-6-ones) .

Oxidation of the Methanol Group

The primary alcohol undergoes oxidation under mild conditions:

Reagent Product Application Yield Source
MnO₂Ketone derivativePrecursor for cyclization reactions60–75%
Ag₂CO₃Aldehyde (hypothetical)Further functionalization

Direct Arylation Reactions

The benzo[b]thiophene core participates in palladium-catalyzed β-arylation under ligand-controlled conditions:

  • Catalytic System : Pd(OAc)₂ with electron-withdrawing phosphite ligands (e.g., P[OCH(CF₃)₂]₃) enables regioselective β-C–H bond activation .

  • Substrates : Aryl iodides or iodonium salts couple at the β-position under ambient-to-moderate temperatures (20–60°C) .

Example :

  • Reaction of this compound with iodobenzene yields β-arylated derivatives with >70% efficiency .

Cross-Coupling Potential

The methanol group can be derivatized to enable cross-coupling:

  • Esterification : Conversion to a triflate or mesylate allows Suzuki-Miyaura couplings.

  • Nucleophilic Substitution : Reaction with Grignard reagents or organozinc compounds under Pd catalysis .

Stability and Metabolic Considerations

  • Microsomal Stability : Methoxy derivatives at the 5- and 7-positions show moderate stability in liver microsomes (t₁/₂ > 60 min), while hydroxylated analogs degrade rapidly (t₁/₂ < 5 min) .

  • Chelation Effects : The methanol group may weakly coordinate to transition metals, influencing reaction pathways in oxidative environments .

Mechanistic Insights

  • Kinetic Isotope Effects (KIEs) : Studies on analogous systems reveal that C–H bond cleavage during arylation is rate-determining (kH/kD = 1.72) .

  • Ligand Effects : Electron-withdrawing ligands favor β-selectivity, while electron-rich ligands switch reactivity to α-positions .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of benzo[b]thiophene, including (7-Methoxybenzo[b]thiophen-5-yl)methanol, exhibit promising anticancer properties. The mechanism of action often involves the inhibition of specific kinases associated with cancer cell proliferation. For instance, studies have indicated that compounds with thiophene moieties can selectively target cancer cells while sparing normal cells, making them potential candidates for drug development .

Anti-inflammatory Properties

Thiophene derivatives are recognized for their anti-inflammatory effects, with several compounds targeting cyclooxygenases and lipoxygenases involved in inflammatory pathways. This compound has been investigated for its ability to modulate these pathways, potentially leading to new therapeutic options for inflammatory diseases .

Antimicrobial Activity

The benzo[b]thiophene structure is known to enhance membrane permeability, which is crucial for antimicrobial activity. Compounds like this compound have shown effectiveness against various bacterial strains, making them valuable in developing new antibiotics .

Neuropharmacological Studies

Given the lipophilicity of thiophene derivatives, this compound is being studied for its potential in treating neurological disorders. Its ability to cross the blood-brain barrier positions it as a candidate for conditions such as depression and anxiety .

Organic Semiconductors

The electronic properties of this compound make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its unique structure allows for efficient charge transport, which is essential for high-performance electronic devices.

Photovoltaic Applications

Research has demonstrated that incorporating thiophene derivatives into photovoltaic materials can enhance their efficiency by improving light absorption and charge mobility. This application is particularly relevant in the development of next-generation solar cells.

Table 1: Summary of Biological Activities of Thiophene Derivatives

Compound NameActivity TypeTargeted PathwayReference
This compoundAnticancerKinase inhibition
This compoundAnti-inflammatoryCOX inhibition
This compoundAntimicrobialBacterial membrane disruption

Mechanism of Action

The mechanism of action of (7-Methoxybenzo[b]thiophen-5-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The methoxy and methanol groups play a crucial role in its binding affinity and reactivity with target molecules. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Methoxybenzo[b]thiophen-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

(7-Methoxybenzo[b]thiophen-5-yl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[b]thiophene core, which is characterized by a fused benzene and thiophene ring, with a methoxy group at the 7-position and a hydroxymethyl group at the 5-position. This specific substitution pattern is believed to influence its biological properties significantly.

Synthesis

The synthesis typically involves:

  • Formation of the Benzo[b]thiophene Core : Cyclization reactions using appropriate precursors.
  • Methoxylation : Introduction of the methoxy group at the 7-position.
  • Methanol Substitution : Final substitution at the 5-position using suitable reagents and catalysts.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxy and hydroxymethyl groups enhance its binding affinity, potentially modulating enzyme activity and influencing cellular signaling pathways .

In Vitro Studies

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance:

  • HeLa Cells : Showed significant inhibition with an IC50 value indicating high potency.
  • MCF-7 Cells : Displayed moderate sensitivity, suggesting potential for breast cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the methoxy and hydroxymethyl groups can significantly alter biological activity. For example:

  • Compounds with additional methoxy groups generally exhibited enhanced antiproliferative activity compared to their mono-substituted counterparts.
  • The positioning of methoxy substituents also plays a critical role in determining efficacy against specific cancer types .

Case Study 1: Anticancer Activity

A study focused on the evaluation of this compound against a panel of human cancer cell lines demonstrated:

  • Cell Lines Tested : HeLa, MDA-MB-231, A549, HT-29, and MCF-7.
  • Findings : The compound exhibited varying degrees of inhibition across different cell lines, with notable effectiveness against HeLa cells (IC50 = 180 nM) compared to other tested lines .

Case Study 2: Inhibition of Enzymatic Activity

Another investigation highlighted the compound's ability to inhibit tankyrase enzymes, which are involved in cellular proliferation and survival pathways:

  • Inhibition Rate : The compound showed over 70% inhibition at low micromolar concentrations.
  • Selectivity Profile : It demonstrated selectivity towards tankyrase isoforms compared to other PARP enzymes, indicating potential for targeted therapeutic applications .

Data Tables

Cell Line IC50 (nM) Inhibition (%)
HeLa18095
MDA-MB-231310052
A54937012
HT-29>31007
MCF-7>37011

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (7-Methoxybenzo[b]thiophen-5-yl)methanol, and how can purity be validated?

  • Synthesis Protocol : A common approach involves reducing a ketone precursor (e.g., 7-methoxybenzo[b]thiophen-5-carbaldehyde) using NaBH₄ in ethanol, followed by quenching with NH₄Cl and purification via column chromatography (similar to methods in ).
  • Validation :

  • NMR/MS : Confirm structure via ¹H/¹³C NMR (e.g., methoxy protons at ~3.8 ppm, aromatic signals in the 6.5–7.5 ppm range) and high-resolution mass spectrometry (HRMS) to match the molecular ion peak .

  • Purity : Use HPLC with a C18 column (e.g., 70:30 acetonitrile/water mobile phase) to ensure >95% purity.

    Reagent Role Conditions
    NaBH₄Reducing agentEthanol, 0–5°C, 2 h
    NH₄Cl (10%)QuencherPost-reaction addition
    Silica gel (60–120 mesh)Column chromatographyHexane/ethyl acetate

Q. How can computational methods predict the electronic properties of this compound?

  • DFT Modeling : Optimize geometry using B3LYP/6-311+G(d,p) (hybrid functional with gradient corrections and exact exchange terms, as in ). Calculate HOMO-LUMO gaps to assess reactivity .
  • Solvent Effects : Include a polarizable continuum model (PCM) for ethanol or water to simulate solvation .

Advanced Research Questions

Q. How do steric and electronic effects influence the crystal packing of this compound derivatives?

  • Crystallography : Use single-crystal X-ray diffraction (SXRD) to determine torsion angles (e.g., C–O–C–S dihedral angles ~112°) and analyze π-π stacking of the benzo[b]thiophene core (tools: Mercury software, ). Compare with analogues like (R)-6-(benzo[b]thiophen-5-yl)-2-methyl-2,6-dihydroimidazole to identify packing motifs .
  • Intermolecular Interactions : Hydrogen bonding between the methanol group and methoxy oxygen may stabilize the lattice .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, particularly in neurological or anti-inflammatory contexts?

  • Targeted Assays :

  • Alpha7 Nicotinic Receptor : Use patch-clamp electrophysiology or calcium flux assays (e.g., SH-SY5Y cells) to assess partial agonism, referencing methods for similar benzo[b]thiophene derivatives ( ).
  • COX-2 Inhibition : Measure IC₅₀ via ELISA for prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages .
    • Dose-Response : Test concentrations from 1 nM to 100 µM, using celecoxib (COX-2) or PNU-120596 (alpha7 positive allosteric modulator) as controls.

Q. How can discrepancies in DFT-predicted vs. experimental spectroscopic data be resolved?

  • Error Analysis : Compare calculated (B3LYP) IR/NMR shifts with experimental data. Large deviations in methoxy group vibrations (~1250 cm⁻¹) may indicate inadequate dispersion correction; switch to M06-2X or ωB97X-D functionals for better van der Waals modeling .
  • Dynamic Effects : Include molecular dynamics (MD) simulations to account for conformational flexibility in solution-phase NMR .

Methodological Tables

Table 1 : Comparison of DFT Functionals for Predicting Thermochemical Properties

Functional Average Deviation (kcal/mol) Best Use Case
B3LYP2.4 ( )Ground-state geometry
M06-2X1.8Non-covalent interactions
ωB97X-D1.5Solvent-phase dynamics

Table 2 : Key Crystallographic Parameters for Benzo[b]thiophene Derivatives

Compound Torsion Angle (°) Intermolecular Interaction
This compound112.13O–H⋯O (methanol to methoxy)
(R)-6-(Benzo[b]thiophen-5-yl)-2-methyl-2,6-dihydroimidazole179.99C–H⋯π (aromatic stacking)

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